molecular formula C24H24N2O2S B4096132 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B4096132
M. Wt: 404.5 g/mol
InChI Key: ZFPQUUQCCQECEG-UHFFFAOYSA-N
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Description

2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a phenyl group, and a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of o-diaminopyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid in the presence of polyphosphoric acid or phosphorus oxychloride (POCl3) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its specific combination of functional groups and structural features. The presence of the methylsulfanyl group and the quinoline core imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-methyl-4-(4-methylsulfanylphenyl)-5-oxo-N-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2S/c1-15-21(24(28)26-17-7-4-3-5-8-17)22(16-11-13-18(29-2)14-12-16)23-19(25-15)9-6-10-20(23)27/h3-5,7-8,11-14,22,25H,6,9-10H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPQUUQCCQECEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)SC)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 2
2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 3
2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 5
2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 6
2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

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